

An In-depth Technical Guide to Ethyl Oxalyl Monochloride

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Compound of Interest

Compound Name: ethyl oxalyl monochloride

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Abstract

Ethyl oxalyl monochloride (CAS No: 4755-77-5), also known as ethyl chlorooxoacetate or ethoxalyl chloride, is a highly versatile bifunctional reagent pivotal to modern organic synthesis. [1] Possessing both an acid chloride and an ethyl ester moiety, it serves as a cornerstone for introducing the ethyl oxalato group into a wide array of molecules. This guide provides an in-depth examination of its core physicochemical properties, with a focus on its molecular weight, details established synthetic routes, explores its reactivity, and presents validated experimental protocols for its application. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. **Ethyl oxalyl monochloride** is a colorless to pale yellow liquid noted for its reactivity, particularly its sensitivity to moisture.[2][3] Key quantitative data are summarized below for rapid reference.

Property	Value	Source(s)
Molecular Weight	136.53 g/mol	[4][5]
Molecular Formula	C ₄ H ₅ ClO ₃	[6][7]
CAS Number	4755-77-5	[2][3]
Density	1.222 g/mL at 25°C	[3][8]
Boiling Point	134-135°C at 760 mmHg	[3][9]
Flash Point	41°C (105.8°F)	[9][10]
Refractive Index	1.416 - 1.418	[8][10]
Solubility	Miscible with many organic solvents; reacts with water.	[3]

Chemical Structure and Reactivity

The synthetic utility of **ethyl oxalyl monochloride** stems directly from its molecular architecture, which features two distinct and reactive electrophilic centers: the acid chloride carbonyl carbon and the ester carbonyl carbon.

Caption: Structure of **Ethyl Oxalyl Monochloride** (C₄H₅ClO₃).

The acyl chloride group is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), making it an excellent acylating agent.[2] This high reactivity is the primary driver for its use in synthesis. The ethyl ester group is comparatively stable under conditions used to react the acid chloride, allowing for selective transformations. However, it can be hydrolyzed or transesterified under appropriate acidic or basic conditions.

A critical aspect of its reactivity is its sensitivity to moisture.[10] It readily hydrolyzes in the presence of water to form oxalic acid monoethyl ester and hydrochloric acid.[2] This necessitates handling the reagent under anhydrous conditions, often under an inert atmosphere like nitrogen or argon.[7]

Synthesis of Ethyl Oxalyl Monochloride

While commercially available, understanding the synthesis of **ethyl oxalyl monochloride** provides valuable context for its purity and potential trace impurities. A common laboratory and industrial-scale synthesis involves two main stages starting from diethyl oxalate.^[11]

Workflow for Synthesis:



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Caption: Two-step synthesis of **ethyl oxalyl monochloride**.

Detailed Protocol:

Step 1: Synthesis of Potassium Monoethyl Oxalate^[11]

- A mixture of potassium acetate (20 g), deionized water (30 mL), and diethyl oxalate (29.2 g, 0.2 mol) is stirred in a round-bottom flask.
- The reaction mixture is heated to 70-80°C for 2 hours.
 - Causality: This controlled partial saponification selectively hydrolyzes one of the two ethyl ester groups to its corresponding carboxylate salt. Using a mild base like potassium acetate and controlled temperature prevents the hydrolysis of both ester groups.
- After cooling, the solution is concentrated, and the product is precipitated by adding ethanol and diethyl ether.
- The solid potassium monoethyl oxalate is collected by filtration and dried. A typical yield is around 76%.^[11]

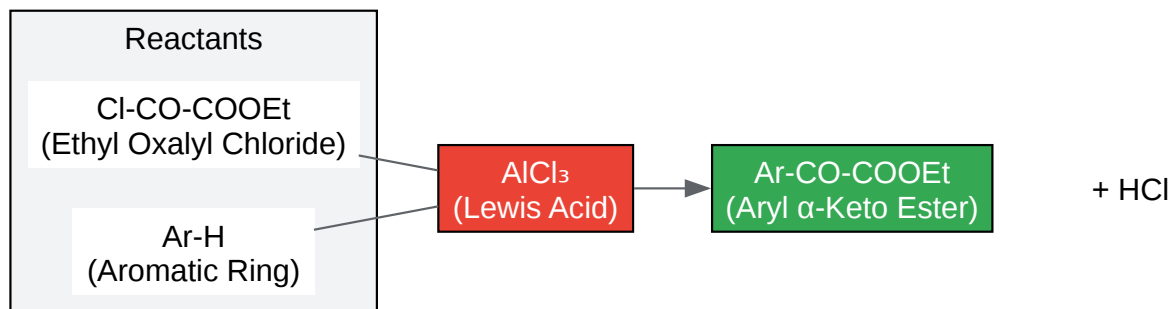
Step 2: Conversion to **Ethyl Oxalyl Monochloride**^[11]

- The dried potassium monoethyl oxalate (20.6 g, 0.13 mol) is suspended in an anhydrous solvent like diethyl ether or xylene in a flask equipped with a reflux condenser and dropping funnel.
- Thionyl chloride (SOCl_2 , 30 g, 0.25 mol) is added slowly to the suspension, typically under cooling in an ice bath to manage the initial exotherm.
- The mixture is then heated under reflux for several hours (e.g., 4-15 hours) to drive the reaction to completion.
 - Causality: Thionyl chloride is a standard reagent for converting carboxylic acids (or their salts) into acid chlorides. The reaction produces gaseous byproducts (SO_2 and HCl) and a solid salt (KCl), which helps to drive the equilibrium toward the product.[\[12\]](#)
- After cooling, the solid potassium chloride is removed by filtration.
- The filtrate is purified by distillation, collecting the fraction at 133-135°C to yield pure **ethyl oxalyl monochloride**.[\[11\]](#)

Key Applications in Synthesis and Drug Development

Ethyl oxalyl monochloride is a valuable building block for creating more complex molecular architectures, particularly α -keto esters and heterocyclic systems, which are common motifs in pharmaceuticals.[\[3\]](#)[\[5\]](#)

A. Friedel-Crafts Acylation: One of the most powerful applications is in the Friedel-Crafts acylation of aromatic and heteroaromatic compounds. This reaction introduces the ethyl oxalato group, which is a precursor to α -keto acids and other derivatives.[\[13\]](#)



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